3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Overview
Description
3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazol derivatives It features a furan ring attached to a pyrazol ring, which is further substituted with an isopropyl group and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Furan Derivative Preparation: The furan ring can be synthesized from furfural, which is derived from biomass sources.
Pyrazol Formation: The pyrazol ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone.
Substitution Reactions: The isopropyl group is introduced via an alkylation reaction, and the amine group is introduced through an amination reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as the use of sustainable reagents and catalysts, is also employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The pyrazol ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkylation reactions typically use alkyl halides and a strong base, while amination reactions use ammonia or primary amines.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazol derivatives.
Scientific Research Applications
3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific structural features. Similar compounds include:
Furan-2-carboxylic acid derivatives: These compounds share the furan ring but differ in their functional groups.
Pyrazol derivatives: These compounds have the pyrazol ring but may have different substituents.
Amine derivatives: These compounds contain the amine group but lack the furan or pyrazol rings.
Properties
IUPAC Name |
5-(furan-2-yl)-2-propan-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(2)13-10(11)6-8(12-13)9-4-3-5-14-9/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPYTJHCFJRFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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